molecular formula C10H9N3O B3025238 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 32725-30-7

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B3025238
CAS No.: 32725-30-7
M. Wt: 187.2 g/mol
InChI Key: HSHIBZRPJZBQRU-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a quinazoline moiety. The structural complexity and potential biological activities of this compound make it a valuable subject of study for various scientific applications.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-9-7-3-1-2-4-8(7)12-10-11-5-6-13(9)10/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHIBZRPJZBQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415492
Record name 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-30-7
Record name 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of anthranilamide with an aldehyde or ketone, followed by cyclization in the presence of a catalyst such as graphene oxide nanosheets . This reaction is often carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and mild reaction conditions would be crucial for optimizing yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one primarily involves the inhibition of key enzymes such as PI3K and HDAC. By inhibiting PI3K, the compound interferes with the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . Inhibition of HDAC leads to changes in gene expression by altering the acetylation status of histones, thereby affecting cell cycle progression and apoptosis . These combined effects make it a potent anticancer agent.

Comparison with Similar Compounds

Biological Activity

Overview

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique fused ring structure that combines imidazole and quinazoline moieties, which contributes to its diverse pharmacological properties.

The primary biological activity of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one is attributed to its role as a dual inhibitor targeting Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets are critical in various cellular processes, including cell growth and apoptosis:

  • PI3K Pathway : The inhibition of PI3K affects the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. By blocking this pathway, the compound can induce apoptosis in cancer cells.
  • HDAC Inhibition : HDACs are involved in the regulation of gene expression through deacetylation of histones. Inhibiting HDAC activity can lead to increased acetylation of histones, resulting in altered gene expression patterns that promote apoptosis and inhibit tumor growth.

Biological Activity Data

Recent studies have demonstrated the potent antiproliferative effects of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one against various cancer cell lines. Below is a summary table showcasing its biological activity:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.77PI3K/AKT pathway inhibition
HT-29 (Colon Cancer)1.13HDAC inhibition
MCF-7 (Breast Cancer)0.18Induction of apoptosis via dual inhibition

Case Studies

  • Antiproliferative Activity : A study demonstrated that 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one exhibited significant antiproliferative activity against A549 and HT-29 cell lines with IC50 values indicating strong efficacy compared to standard chemotherapy agents like erlotinib .
  • Mechanistic Insights : In vitro assays revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation. This was evidenced by increased levels of cleaved PARP and annexin V staining in treated cells .

Pharmacokinetics

Pharmacokinetic studies on derivatives of this compound indicate favorable properties:

  • High plasma free fractions (33-50%)
  • Large volume of distribution
  • Intermediate half-life which supports its potential for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 2
2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one

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